molecular formula C21H23N3O2 B11141029 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11141029
M. Wt: 349.4 g/mol
InChI Key: MLZIPWYOPLFWHZ-UHFFFAOYSA-N
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Description

2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that features a complex structure combining an indole moiety with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole derivative is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 7-position.

    Piperazine Derivative Synthesis: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Coupling Reaction: The final step involves coupling the methoxylated indole with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, where the indole derivative reacts with the piperazine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Halogenated reagents can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding affinities and specificities of indole and piperazine derivatives.

Medicine

Medically, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for the development of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The indole moiety can mimic the structure of serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. The piperazine ring can enhance the binding affinity and selectivity of the compound for these receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Lacks the methoxy group, which may affect its binding affinity and selectivity.

    2-(7-hydroxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its pharmacokinetic properties.

    2-(5-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: The methoxy group is positioned differently, which can influence its interaction with molecular targets.

Uniqueness

The presence of the methoxy group at the 7-position of the indole ring in 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is unique and can significantly impact its pharmacological profile. This structural feature may enhance its ability to cross the blood-brain barrier and interact with central nervous system receptors more effectively than similar compounds.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(7-methoxyindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H23N3O2/c1-26-19-9-5-6-17-10-11-24(21(17)19)16-20(25)23-14-12-22(13-15-23)18-7-3-2-4-8-18/h2-11H,12-16H2,1H3

InChI Key

MLZIPWYOPLFWHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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